4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isobutyl group, an isopropyl group, a thioether group, a carboxamide group, and a [1,2,4]triazolo[4,3-a]quinazoline group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinazoline group, for example, is a fused ring system containing two nitrogen atoms and multiple carbon atoms .Future Directions
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole scaffold are known to be biologically active and have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazoles, which are part of the compound’s structure, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The review on 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which are structurally similar to the compound, mentions in silico pharmacokinetic and molecular modeling studies . This suggests that similar studies might be applicable for this compound.
Result of Action
Compounds containing the 1,2,4-triazole scaffold have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound might have similar effects.
Action Environment
The structure–activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which are structurally similar to the compound, has been studied . This suggests that similar studies might be applicable for this compound.
properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-15(2)13-29-23(32)20-10-9-19(22(31)26-16(3)4)12-21(20)30-24(29)27-28-25(30)33-14-18-8-6-7-17(5)11-18/h6-12,15-16H,13-14H2,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMAGAUNIVQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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